1-(3-Chloropropyl)-1-nitrosourea

Description

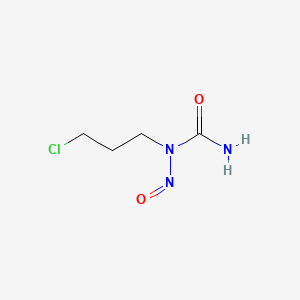

Structure

2D Structure

3D Structure

Properties

CAS No. |

13406-05-8 |

|---|---|

Molecular Formula |

C4H8ClN3O2 |

Molecular Weight |

165.58 g/mol |

IUPAC Name |

1-(3-chloropropyl)-1-nitrosourea |

InChI |

InChI=1S/C4H8ClN3O2/c5-2-1-3-8(7-10)4(6)9/h1-3H2,(H2,6,9) |

InChI Key |

XBCMYXVFMKHNHM-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(C(=O)N)N=O)CCl |

Origin of Product |

United States |

Preclinical Investigations of 1 3 Chloropropyl 1 Nitrosourea and Nitrosourea Analogues

In Vitro Studies on Cellular Models

Cellular Sensitivity and Cytotoxic Response Analysis in various Cell Lines

Nitrosourea (B86855) compounds have demonstrated significant cytotoxic effects across a range of cancer cell lines. Studies on BCNU have shown dose-dependent cytotoxicity in cultured human glioblastoma cell lines. Histological examination revealed that treatment led to a cessation of mitotic activity, cellular rounding and clumping, nuclear pyknosis, and ultimately, cell death. The intensity of these effects was directly proportional to the administered dose. For instance, in the human glioblastoma cell line A-172, treatment with BCNU resulted in a significant reduction in cell population and viability. However, a more anaplastic glioblastoma line, T98, exhibited much lower sensitivity, indicating that the cytotoxic response can be cell-line dependent.

The cytotoxic effects of BCNU have also been evaluated in mouse fibrosarcoma (FSa-II) cells. The dose-cell survival curve at 37°C was found to be exponential, with a D0 of 1.1 microgram/ml, which is the dose required to reduce the surviving fraction of cells to 37%.

| Cell Line | Nitrosourea Analogue | Key Findings |

| Human Glioblastoma (A-172) | BCNU | Dose-dependent cytotoxicity, cessation of mitosis, nuclear pyknosis, and cell death. |

| Human Glioblastoma (T98) | BCNU | Lowered population density and decreased mitoses, but less sensitive than A-172. |

| Mouse Fibrosarcoma (FSa-II) | BCNU | Exponential dose-cell survival curve with a D0 of 1.1 µg/mL at 37°C. |

| L1210 Leukemia | BCNU | Potentiation of cytotoxicity when combined with inhibitors of polyamine biosynthesis. |

DNA Damage Quantification and Repair Kinetics in Cultured Cells

The primary mechanism of action for nitrosoureas is the induction of DNA damage. These compounds are known to cause alkylation of DNA, leading to single-strand breaks (SSBs), double-strand breaks (DSBs), and interstrand cross-links. Studies on L1210 leukemia cells treated with BCNU and another analogue, 1-methyl-1-nitrosourea (MNU), revealed significant DNA damage. nih.gov Interestingly, MNU induced more SSBs and alkali-labile lesions in newly replicated DNA compared to pre-existing DNA. nih.gov BCNU, on the other hand, induced fewer SSBs in newly replicated DNA of L1210 cells than MNU. nih.gov

The repair of DNA damage induced by nitrosoureas is a critical determinant of cell fate. In L1210 cells resistant to BCNU and MNU, the repair of damage in newly replicated DNA was faster compared to the parental, sensitive cell line. nih.gov This repair process was associated with the activation of DNA polymerases alpha and beta, as well as poly(ADP-ribose) polymerase. nih.gov Specifically, the repair of MNU-induced damage involved both DNA polymerase alpha and beta, while the repair of BCNU-induced damage primarily involved DNA polymerase beta. nih.gov

Further investigations into the repair of CCNU-induced damage in hamster cell extracts indicated that the majority of the damage is repaired through the base excision repair pathway. capes.gov.br This process is initiated by the removal of chloroethylated and hydroxyethylated bases by N-glycosylases. capes.gov.br However, the sensitivity of certain mutant cell lines suggests that a subset of CCNU-induced lesions, which are crucial for cytotoxicity, may require other repair pathways. capes.gov.br

Cellular Uptake and Intracellular Disposition Mechanisms of Nitrosoureas

The cellular uptake of nitrosoureas has been investigated in L5178Y lymphoblasts. These studies suggest that the uptake of intact nitrosourea molecules occurs and that they can be found in the cell sap. The mechanism of uptake for BCNU appears to be passive diffusion, as the process is temperature-independent and not affected by the presence of excess unlabeled drug. Similarly, the uptake of CCNU is also thought to occur via passive diffusion, as it is sodium-independent and not affected by metabolic inhibitors or potential physiological competitors like urea (B33335).

Once inside the cell, nitrosoureas are distributed throughout, with a significant percentage of the radioactivity from labeled compounds being found in the cell sap fraction. Thin-layer chromatography has confirmed the presence of intact drug within this fraction, indicating that the compounds can reach their intracellular targets before significant degradation.

In Vitro Pharmacokinetics and Pharmacodynamics (e.g., Half-life in Cells)

The in vitro pharmacokinetics of BCNU have been characterized in mouse L1210 cells. The intracellular half-life of BCNU was determined to be approximately 40 minutes. psu.edu The cytotoxic effect, measured as the maximum reduction of mitochondrial enzyme activity within 24 hours of exposure, was found to be concentration-dependent. psu.edu At lower concentrations, there was a linear correlation between the area under the DNA interstrand cross-link-time curve and the maximum cell death, as well as the area under the BCNU concentration-time curve. psu.edu

Pharmacodynamic studies have shown that BCNU induces an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon that persists even after the apparent completion of cross-link repair. psu.edu Cell death following BCNU treatment primarily occurs through necrosis and happens exponentially over a period of several days. psu.edu

In Vivo Efficacy Studies in Experimental Animal Models

Evaluation of Antineoplastic Activity in Murine Tumor Systems

Nitrosourea analogues have demonstrated significant antineoplastic activity in a variety of murine tumor models. The nitrosoureas are recognized as one of the most active classes of anticancer drugs against experimental meningeal leukemias and intracerebrally implanted tumors of central nervous system origin, such as gliomas and ependymoblastomas, in mice. nih.gov

A water-soluble nitrosourea, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-1-(2-chloroethyl)-1-nitrosourea hydrochloride (ACNU), has shown high efficacy against lymphoid leukemia L-1210 in BDF1 mice. mdpi.com In an intraperitoneal-intraperitoneal system, ACNU exhibited a high therapeutic ratio and led to the long-term survival of most leukemic mice at doses near the optimal level. mdpi.com Remarkable prolongation of lifespan was also observed in various other administration routes, including intravenous and oral, highlighting the compound's effectiveness through different delivery methods. mdpi.com

The antitumor activity of BCNU and methyl-CCNU has been evaluated against Yoshida sarcoma ascites cells implanted into the colon wall of rats. Both nitrosoureas showed comparable antitumor activity in this model. nih.gov In studies with L1210 mouse leukemia, combination therapy of BCNU with other agents, such as 6-aminonicotinamide, has been shown to produce a synergistic increase in lifespan, with some combinations leading to long-term, disease-free survivors. nih.gov

| Murine Tumor System | Nitrosourea Analogue | Key Findings |

| Lymphoid Leukemia L-1210 | ACNU | High therapeutic ratio and long-term survival in mice with various administration routes. mdpi.com |

| Yoshida Sarcoma (implanted in colon wall) | BCNU, Methyl-CCNU | Comparable antitumor activity observed for both compounds. nih.gov |

| L1210 Leukemia | BCNU (in combination) | Synergistic increase in lifespan when combined with 6-aminonicotinamide. nih.gov |

| Murine Glioma | CCNU | Demonstrates uptake and antitumor activity in this brain tumor model. |

Studies on Systemic Biological Responses in Rodent Models

Preclinical research utilizing rodent models has been instrumental in characterizing the systemic biological effects of nitrosourea compounds. While specific studies focusing exclusively on 1-(3-Chloropropyl)-1-nitrosourea are not extensively detailed in available literature, research on analogous compounds provides significant insights into the anticipated systemic responses. These investigations are crucial for understanding the broader physiological impact of this class of chemicals.

Nitrosoureas are recognized for their high lipophilicity, which allows them to cross the blood-brain barrier, a property that makes them effective for central nervous system applications. nih.gov However, their administration is also associated with a range of systemic toxicities affecting nearly every organ system. nih.gov For instance, studies on N-methyl-N-nitrosourea (MNU) in rats have been used to establish mammary tumor models, indicating a direct biological effect on mammary tissue. nih.gov Histopathological analysis following MNU administration revealed the development of atypical hyperplasia and carcinoma in situ. nih.gov

Research on 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in rats has demonstrated its distribution and persistence in brain tissue following intracranial implantation. nih.gov High concentrations of BCNU were measured near the implant, though its penetration into the surrounding brain tissue was limited by rapid elimination. nih.gov Such studies highlight the localized and systemic distribution patterns that can influence biological responses.

The systemic toxicity of nitrosoureas is a significant aspect of their biological response profile. The most common and dose-limiting toxicity is delayed myelosuppression. nih.gov Other severe side effects include diffuse pulmonary fibrosis, which has been observed in a significant percentage of patients. nih.gov The toxic effects can also manifest as neurotoxicity, cardiotoxicity, nephrotoxicity, and hepatotoxicity. nih.gov For example, carmustine (B1668450) has been associated with systolic dysfunction. nih.gov In vivo studies in rats on the hepatic metabolism and renal toxicity of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) have also been conducted to understand these systemic effects. nih.gov

A spin-labeled nitrosourea analogue, 1-(2-chloroethyl)-3-(1-oxyl-2,2,6,6-tetramethyl-piperidinyl)-1-nitrosourea (SLCNU), was found to be more active and possess a lower toxicity profile in mice with lymphocytic leukemia P388 compared to the clinically used CCNU. nih.gov This suggests that structural modifications to the nitrosourea backbone can significantly alter the systemic biological response.

The following table summarizes the observed systemic biological responses to various nitrosourea compounds in rodent models.

| Nitrosourea Compound | Rodent Model | Observed Systemic Biological Response |

| N-methyl-N-nitrosourea (MNU) | Sprague-Dawley Rats | Induction of mammary tumors (atypical hyperplasia and carcinoma in situ). nih.gov |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Rats | Distribution in brain tissue with limited penetration due to rapid elimination. nih.gov |

| 1-(2-chloroethyl)-3-(1-oxyl-2,2,6,6-tetramethyl-piperidinyl)-1-nitrosourea (SLCNU) | Mice | Higher anticancer activity and lower toxicity compared to CCNU in a lymphocytic leukemia P388 model. nih.gov |

| General Nitrosoureas | Rodents (inferred from general toxicity profile) | Myelosuppression, pulmonary fibrosis, neurotoxicity, cardiotoxicity, nephrotoxicity, hepatotoxicity. nih.gov |

Investigation of Antiviral Activity for Select Nitrosourea Compounds

The potential antiviral properties of nitrosourea compounds have been a subject of scientific inquiry. While data specifically on the antiviral activity of this compound is limited, in vitro studies on related compounds have provided preliminary evidence of their capacity to inhibit certain viruses.

One of the key studies in this area investigated the antiviral effects of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov In vitro experiments demonstrated that BCNU was active against the lymphocytic choriomeningitis virus. nih.gov The study also noted an equivocal antiviral effect on Semliki Forest, herpes simplex, and vaccinia viruses. nih.gov However, no significant antiviral activity was observed against western equine encephalomyelitis, polio, and parainfluenza (HA-1) viruses. nih.gov The antiviral activity was determined by the inhibition of the virus-induced cytopathogenic effect in cell cultures and by the reduction of the virus titer in the cell culture supernatant. nih.gov A critical factor for the observed antiviral activity was the pre-incubation of the drug and virus together before being added to the cells; minimal activity was seen when they were added to the cells without prior incubation. nih.gov

It is important to note that other studies have explored the antiviral activity of different chemical scaffolds, such as isoquinolone derivatives against influenza viruses and various compounds against SARS-CoV-2 and norovirus, but these are not nitrosourea compounds. researchgate.netfrontiersin.orgmdpi.com Another study focused on the antiviral activity of a thiourea (B124793) derivative against the Tobacco Mosaic Virus. mdpi.com

The table below summarizes the findings from the in vitro study on the antiviral activity of BCNU.

| Virus | Cell Line | Observed Antiviral Effect of BCNU |

| Lymphocytic choriomeningitis virus | KB or Chick Embryo | Active. nih.gov |

| Semliki Forest virus | KB or Chick Embryo | Equivocal. nih.gov |

| Herpes simplex virus | KB or Chick Embryo | Equivocal. nih.gov |

| Vaccinia virus | KB or Chick Embryo | Equivocal. nih.gov |

| Western equine encephalomyelitis virus | KB or Chick Embryo | No effect observed. nih.gov |

| Poliovirus | KB or Chick Embryo | No effect observed. nih.gov |

| Parainfluenza (HA-1) virus | KB or Chick Embryo | No effect observed. nih.gov |

Mechanisms of Acquired and Intrinsic Resistance to Nitrosourea Compounds

Alterations in Drug Transport and Metabolism Contributing to Resistance

While DNA repair is a major factor, resistance to nitrosoureas can also arise from alterations in how the drug is transported into and metabolized within the cell. Generally, nitrosoureas are lipophilic compounds that can diffuse across cell membranes, which may suggest that uptake mechanisms are less critical for resistance than for more hydrophilic drugs. taylorandfrancis.com However, several broader mechanisms of drug resistance can still apply.

These mechanisms fall into several categories:

Decreased Permeability: Changes in the composition of the cell membrane could potentially reduce the passive diffusion of lipophilic drugs like 1-(3-Chloropropyl)-1-nitrosourea. This is a recognized intrinsic resistance mechanism in some contexts. droracle.ainih.govnih.gov

Increased Efflux: The overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance. uspharmacist.commdpi.com These pumps can actively transport a wide range of chemotherapeutic agents out of the cell, reducing the intracellular concentration and thus the cytotoxic effect. While direct evidence for this compound is limited, this remains a plausible mechanism of acquired resistance.

Drug Inactivation: Cellular metabolism can be altered to enhance the detoxification of the drug before it reaches its DNA target. For nitrosoureas, this can involve conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). ki.se Studies have shown that both MGMT and GSH are significant factors in resistance to BCNU in certain lung cancer cell lines. ki.se Pathophysiological conditions, such as liver disease, can also lead to broad changes in the expression and activity of drug-metabolizing enzymes and transporters, which could theoretically impact the efficacy and resistance profile of nitrosoureas. nih.govresearchgate.netnih.gov

Novel Strategies to Circumvent Nitrosourea (B86855) Resistance (e.g., O6-AGT Inhibitors)

Given the central role of O6-AGT in mediating resistance, a primary strategy to overcome it is the targeted inhibition of this repair protein. nih.gov By depleting O6-AGT activity in tumor cells, it is possible to sensitize them to the cytotoxic effects of nitrosourea compounds.

A key agent in this strategy is O6-benzylguanine (O6-BG) , a potent inhibitor that acts as a pseudosubstrate for O6-AGT. nih.govnih.gov O6-BG irreversibly inactivates the O6-AGT protein, thereby preventing the repair of nitrosourea-induced DNA lesions and restoring sensitivity to the drug. nih.govnih.gov The inactivation of O6-AGT by O6-methylguanine, a similar inhibitor, has been shown to markedly increase DNA cross-link formation and decrease the dose of BCNU required to kill cancer cells. nih.gov

However, a major challenge with systemic O6-AGT inhibitors is that they also deplete the protein in normal tissues, potentially increasing toxicity, particularly myelosuppression. nih.gov This has led to research into developing strategies for tumor-selective inhibition, such as hypoxia-selective prodrugs of O6-AGT inhibitors. nih.gov Another approach involves gene therapy to introduce O6-BG-resistant mutants of the O6-AGT gene into bone marrow stem cells to protect them from the combined toxicity of the inhibitor and the nitrosourea. nih.gov

Other novel strategies to combat drug resistance in general include:

Combination Therapy: Using nitrosoureas in conjunction with other chemotherapeutic agents that have different mechanisms of action can create synergistic effects and help overcome resistance. nih.govnih.gov For example, combining BCNU with resveratrol (B1683913) has been shown to be effective in 5-fluorouracil (B62378) resistant colon cancer cells. nih.gov

Targeting Other Cellular Pathways: Research is ongoing into targeting other pathways involved in resistance, such as those controlling drug efflux or the cellular stress response. mdpi.com

Table 2: Strategies to Overcome Nitrosourea Resistance

| Strategy | Mechanism of Action | Example(s) | Reference(s) |

|---|---|---|---|

| O6-AGT Inhibition | Inactivates the O6-AGT DNA repair protein, preventing the removal of cytotoxic alkyl groups from DNA. | O6-benzylguanine (O6-BG), O6-methylguanine | nih.govnih.govnih.gov |

| Combination Therapy | Utilizes multiple drugs with different mechanisms to enhance efficacy and circumvent resistance pathways. | BCNU and Resveratrol for colon cancer. | nih.govnih.gov |

| Protective Gene Therapy | Introduces mutated, resistant forms of O6-AGT into normal cells (e.g., bone marrow) to protect them from toxicity. | P140K mutant of AGT | nih.gov |

| Tumor-Selective Inhibition | Develops inhibitors that are preferentially activated in the tumor microenvironment. | Hypoxia-activated prodrugs of O6-BG | nih.gov |

Analytical Methodologies for Nitrosourea Compound Quantification in Research

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods are fundamental for the elucidation of the molecular structure and for the quantitative analysis of 1-(3-Chloropropyl)-1-nitrosourea. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy: The presence of the nitroso chromophore in nitrosourea (B86855) compounds gives rise to characteristic absorption bands in the UV-Vis spectrum. Aromatic nitroso compounds, for instance, typically exhibit maximum absorption wavelengths (λmax) in the visible range, often between 550 and 565 nm. This property can be exploited for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in a solution.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands corresponding to the N-N=O (nitroso) group, C=O (carbonyl) group of the urea (B33335) moiety, and the C-Cl (chloroalkyl) group would be expected. These specific vibrational frequencies provide a molecular fingerprint, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum allow for the unambiguous determination of the molecular structure of this compound. For example, in the ¹H-NMR spectrum, the absence of a signal corresponding to a proton at the 7-C position in related pyrazolo[5,1-c] nih.govmdpi.comresearcher.lifetriazole structures confirms the substitution of the nitroso group. nih.gov

| Spectroscopic Technique | Information Provided | Typical Application for this compound |

| UV-Visible Spectroscopy | Electronic transitions, quantitative analysis | Detection and quantification based on the nitroso chromophore's absorbance. |

| Infrared Spectroscopy | Functional group identification | Confirmation of the presence of nitroso, carbonyl, and chloroalkyl groups. |

| NMR Spectroscopy | Detailed molecular structure | Unambiguous structural elucidation and confirmation of synthesis. |

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC) in Biological Matrices

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as biological matrices like plasma, blood, and urine. mdpi.comresearchgate.net These methods are crucial for pharmacokinetic studies and for monitoring the compound's stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pharmaceutical compounds in biological fluids. researcher.life For nitrosoureas, reversed-phase HPLC (RP-HPLC) is often the method of choice. A typical HPLC system consists of a pump, an injector, a column containing the stationary phase, a detector, and a data acquisition system. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For the quantification of this compound, a UV detector set at the λmax of the nitroso group can be used. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration. The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography (GC): While less common for thermally labile compounds like some nitrosoureas, GC can be employed for the analysis of more volatile derivatives or degradation products. The sample is vaporized and separated in a gaseous mobile phase. The choice of detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), which is highly sensitive to halogenated compounds, would be critical for the analysis of this compound.

A key aspect of analyzing compounds in biological matrices is sample preparation. This often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte before chromatographic analysis. researchgate.net

| Chromatographic Method | Principle | Application in Biological Matrices |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation and quantification of this compound in plasma, urine, and tissue homogenates. |

| GC | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Analysis of volatile derivatives or degradation products of this compound. |

Advanced Hybrid Analytical Approaches (e.g., Mass Spectrometry)

Hybrid techniques, particularly those coupling chromatographic separation with mass spectrometric detection, offer the highest levels of sensitivity and specificity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is highly sensitive and can provide molecular weight and structural information. For the analysis of this compound, after separation by HPLC, the analyte is ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to achieve very low limits of detection and quantification, which is essential for studies in biological systems. Chemical ionization mass spectrometry has been successfully used to quantify the related compound 1,3-bis(2-chloroethyl)-1-nitrosourea in biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples the separation capabilities of gas chromatography with mass spectrometry. The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint and allows for positive identification. The NIST WebBook provides mass spectral data for related compounds like (3-Chloropropyl)trimethoxysilane, which can be a useful reference.

The use of stable isotope-labeled internal standards in both LC-MS and GC-MS analyses can significantly improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. nih.gov

| Hybrid Technique | Principle | Advantages for this compound Analysis |

| LC-MS | Combines HPLC separation with mass spectrometric detection. | High sensitivity, high specificity, provides molecular weight and structural information, suitable for non-volatile and thermally labile compounds. |

| GC-MS | Combines GC separation with mass spectrometric detection. | Provides a unique mass spectrum for identification, high resolution, suitable for volatile compounds or derivatives. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Nitrosoureas

Influence of Side Chain Modifications on Biological Activity and DNA Interaction

The biological activity of nitrosoureas is intrinsically linked to the chemical nature of their side chains. The quintessential feature of many clinically effective nitrosoureas is the N-(2-chloroethyl)-N-nitrosoureido group, which is considered crucial for their potent anticancer activity. nih.govnih.gov This activity is primarily mediated through the generation of a reactive 2-chloroethyl diazonium ion, which subsequently alkylates DNA, leading to the formation of monoadducts and, ultimately, cytotoxic interstrand cross-links (ICLs). nih.govresearchgate.net

The substitution of the well-studied 2-chloroethyl group with a 3-chloropropyl chain in 1-(3-Chloropropyl)-1-nitrosourea is predicted to significantly alter its biological profile. The mechanism of action for 2-chloroethylnitrosoureas involves an initial alkylation of a guanine (B1146940) base, followed by an intramolecular cyclization to form an O⁶,⁷-ethanoguanine adduct, which then reacts with a cytosine on the complementary DNA strand to form a lethal ICL. This process is facilitated by the specific length of the two-carbon chain.

In the case of a 3-chloropropyl group, the formation of an analogous stable cyclic intermediate that can efficiently lead to ICLs is less probable due to the increased length of the alkyl chain. This could potentially result in a different spectrum of DNA adducts, a reduced efficiency of ICL formation, and consequently, a modified or diminished cytotoxic and antitumor effect. While direct experimental data on the DNA interaction of this compound is limited, the principles of organic reaction mechanisms suggest a deviation from the canonical pathway observed with its 2-chloroethyl counterparts.

Table 1: Comparative Cytotoxicity of N-(2-Chloroethyl)-N-nitrosourea Analogues

| Compound | Carrier Group (N'-substituent) | Target Cell Line | IC50 (µM) |

| Carmustine (B1668450) (BCNU) | 2-Chloroethyl | L1210 Leukemia | Data not available in this format |

| Lomustine (CCNU) | Cyclohexyl | L1210 Leukemia | Data not available in this format |

| N-(2-chloroethyl)-N'-(2-methoxy-9H-xanthen-9-yl)-N-nitrosourea | 2-Methoxy-9H-xanthen-9-yl | P388 Leukemia | Active in vivo |

| N-(2-chloroethyl)-N'-(9H-xanthen-9-yl)-N-nitrosourea | 9H-xanthen-9-yl | NSCLCN6 L16 Bronchial Carcinoma | Active in vitro |

This table illustrates the influence of the N' carrier group on the activity of 2-chloroethylnitrosoureas. Data for this compound is not available for direct comparison.

Correlating Chemical Structure with Alkylating and Carbamoylating Potential

Nitrosoureas exert their cytotoxic effects through a dual mechanism: DNA alkylation and protein carbamoylation. The N-nitroso group is key to the generation of the alkylating species, while the isocyanate formed upon decomposition of the nitrosourea (B86855) molecule is responsible for carbamoylation.

The alkylating potential of this compound is directly related to the stability and reactivity of the 3-chloropropyl cation or a related reactive intermediate. As discussed, the increased chain length compared to the 2-chloroethyl group may lead to alternative reaction pathways, such as the formation of less reactive or more rapidly hydrolyzed intermediates, which could diminish its DNA alkylating efficacy.

Rational Design of Next-Generation Nitrosourea Analogues based on SAR

The principles of structure-activity relationships are fundamental to the rational design of new and improved nitrosourea analogues. The goal is often to enhance tumor selectivity, overcome drug resistance, and reduce toxicity.

Based on the SAR of existing nitrosoureas, the design of next-generation analogues of this compound could proceed along several avenues. One approach involves modifying the carrier group at the N'-position to improve targeting to specific tissues or to modulate the compound's physicochemical properties. For instance, attaching the nitrosourea moiety to a DNA-binding peptide can direct the alkylating agent to specific DNA sequences, potentially increasing its efficacy and reducing off-target effects. nih.gov

Another strategy could involve the synthesis of hybrid molecules that combine the nitrosourea pharmacophore with other cytotoxic agents or with moieties that inhibit DNA repair pathways. Understanding the precise nature of the DNA adducts formed by this compound would be crucial for designing such combination therapies.

Furthermore, exploring variations in the haloalkyl chain itself could lead to novel compounds with unique biological activities. For example, the introduction of different halogens (e.g., fluorine) or additional functional groups on the propyl chain could fine-tune the reactivity and selectivity of the resulting nitrosourea. A systematic study comparing the cytotoxic profiles and DNA interaction of a series of ω-haloalkylnitrosoureas would be invaluable in elucidating the optimal chain length and substitution pattern for anticancer activity.

Future Directions and Emerging Research Avenues for Nitrosourea Chemistry and Biology

Development of Targeted Delivery Systems for Nitrosourea (B86855) Analogues

A significant challenge with nitrosourea-based therapies is their systemic toxicity. scispace.com Future research is heavily invested in creating targeted delivery systems to concentrate these potent alkylating agents at the tumor site, thereby sparing healthy tissues. For compounds like 1-(3-Chloropropyl)-1-nitrosourea, this is a particularly promising field.

Nanoparticle-Based Carriers: Nanotechnology offers a versatile platform for delivering hydrophobic drugs like many nitrosoureas. wikipedia.org Systems being explored include:

Liposomes: These are vesicular structures made of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov Liposomal formulations can alter the biodistribution of drugs, potentially reducing systemic exposure and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov For a compound such as this compound, its lipophilicity would make it a candidate for incorporation into the lipid bilayer of a liposome. dguv.denih.gov

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate drugs, offering controlled and sustained release. nih.govlookchem.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cancer cells. mdpi.com

Fullerenes and Nanosheets: Computational studies have investigated fullerene structures and boron nitride nanosheets as potential carriers for nitrosourea drugs, suggesting that these nanomaterials could be engineered for efficient drug transport.

Polymer-Drug Conjugates (PDCs): Another advanced strategy involves covalently linking the drug to a polymer backbone, creating a new molecular entity with improved pharmacokinetic properties. nih.govnih.gov This approach can increase a drug's solubility and circulation half-life. For this compound, the chloropropyl group could potentially be modified to serve as a linkage point to a polymer system, such as N-(2-hydroxypropyl)methacrylamide (HPMA) or polyethylene (B3416737) glycol (PEG).

Below is an interactive table summarizing various nanoparticle systems investigated for drug delivery.

| Delivery System | Core Material(s) | Potential Advantage for Nitrosoureas | Relevant Research Focus |

| Liposomes | Phospholipids (e.g., DSPC), Cholesterol | Improved stability and altered biodistribution nih.gov | Formulation stability, remote drug loading nih.gov |

| Polymeric Micelles | Amphiphilic block copolymers (e.g., PEG-PLGA) | Enhanced solubility for lipophilic compounds | Stimuli-responsive release (e.g., pH, temperature) |

| Polymeric Conjugates | HPMA, PEG | Increased circulation time, potential for targeting nih.gov | Linker chemistry, theranostics nih.gov |

| Inorganic Nanoparticles | Gold (Au), Boron Nitride (BN) | Unique physicochemical properties for drug adsorption | Surface functionalization, computational modeling dguv.de |

Exploration of Nitrosourea Derivatives in Combination with Molecularly Targeted Agents

The combination of traditional cytotoxic agents with modern molecularly targeted drugs is a cornerstone of current oncology research. This approach aims to create synergistic effects, overcome drug resistance, and enhance therapeutic outcomes. Nitrosoureas, including potentially this compound, are being explored in such combination strategies.

Combination with EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key signaling protein that, when overactive, drives the growth of many cancers. Research has explored combining nitrosoureas with EGFR tyrosine kinase inhibitors (TKIs). One study developed a novel 3,3-disubstituted nitrosourea that itself possessed EGFR inhibitory properties. This "combi-targeting" concept involves a single molecule with dual mechanisms: DNA damage from the nitrosourea component and signal blockade from the EGFR-inhibiting part. The study demonstrated that such a compound was significantly more potent than the traditional nitrosourea BCNU against EGFR-overexpressing cancer cells. Given its structure, this compound could be a scaffold for designing similar dual-action agents or used in combination with established EGFR inhibitors like gefitinib (B1684475) or erlotinib.

Synergy with Other Chemotherapies: Studies have also shown that combining different nitrosoureas or a nitrosourea with other classes of chemotherapy can produce synergistic antileukemic activity. For instance, the combination of BCNU and Resveratrol (B1683913) has been shown to be more effective in 5-fluorouracil-resistant colon cancer cells than either agent alone, acting by compromising the base excision repair pathway.

The table below illustrates the rationale for combining nitrosoureas with targeted agents.

| Combination Strategy | Targeted Agent Class | Rationale for Synergy | Potential Application |

| Dual-Action Molecule | EGFR Tyrosine Kinase Inhibitors | A single compound blocks a key survival pathway (EGFR) while also inducing DNA damage. | Cancers with EGFR overexpression. |

| Combination Therapy | PARP Inhibitors | Nitrosoureas cause DNA damage; PARP inhibitors block a key DNA repair pathway, leading to enhanced cell death. | Various solid tumors. |

| Overcoming Resistance | Various (e.g., with Resveratrol) | Targeting multiple cellular pathways (e.g., apoptosis, DNA repair) to kill cells resistant to a single agent. | Drug-resistant cancers, such as 5-FU-resistant colon cancer. |

Advanced Modeling and Computational Studies in Nitrosourea Research

Computational chemistry provides powerful tools to predict the properties, reactivity, and biological activity of molecules, accelerating drug discovery and reducing reliance on extensive experimental work. For nitrosoureas, these methods are crucial for understanding their mechanism of action and designing new, more effective analogues.

Quantum Chemistry and DFT Studies: Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT studies on nitrosoureas have explored their adsorption onto various nanomaterials for drug delivery purposes, such as boron nitride nanosheets and antimonene. dguv.de These studies calculate adsorption energies and analyze changes in electronic properties to predict the suitability of a nanomaterial as a drug carrier. dguv.de Such computational approaches could be applied to this compound to design and screen potential delivery systems.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., size, lipophilicity, electronic properties), QSAR models can predict the activity of new, unsynthesized compounds. Research has applied QSAR to predict the carcinogenic potency of nitroso-compounds. These models could be used to estimate the potential activity of this compound and guide the synthesis of related derivatives with optimized properties.

Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (like a drug) and a biological target (like a protein or DNA). For nitrosoureas, which act by alkylating DNA, molecular docking can help visualize how the compound fits into the DNA grooves before reaction. Computational studies have also been used to predict the metabolism of nitrosamines by cytochrome P450 enzymes.

| Computational Method | Application in Nitrosourea Research | Relevance for this compound |

| Density Functional Theory (DFT) | Investigating drug-carrier interactions for delivery systems. dguv.de | Predicting interaction with nanocarriers like nanosheets or fullerenes. |

| QSAR | Predicting carcinogenic potency and other biological activities. | Estimating biological activity and guiding the design of safer, more potent analogues. |

| Molecular Docking | Simulating binding to biological targets like DNA or enzymes. | Modeling its interaction with DNA to understand its alkylating mechanism. |

| Mechanistic Studies | Elucidating decomposition pathways and carcinogenic mechanisms. | Understanding how the 3-chloropropyl group influences its reactivity and degradation. |

Environmental Research on Nitrosourea Compounds and Their Degradation Products

The environmental fate of pharmaceutical compounds is a growing area of concern. N-nitroso compounds can be formed in the environment from the reaction of nitrite (B80452) with various nitrogen-containing chemicals, such as those used in agriculture or industry.

Formation and Degradation: N-nitroso compounds are produced by the acid-catalyzed reaction of nitrite with secondary or tertiary amines. This process can occur under simulated gastric conditions and has been observed in the environment. Research has focused on methods for the decontamination and disposal of nitrosourea waste from laboratory settings. One effective method involves treatment with an aluminum-nickel alloy powder in a basic medium, which leads to over 99.9% destruction of the tested nitrosamides. However, the study noted that N-nitroso compounds containing a 2-chloroethyl group could result in mutagenic reaction mixtures, a relevant consideration for chloroalkyl-containing compounds like this compound.

Environmental Contamination: N-nitrosamines have been detected as air pollutants near certain industrial sites and can form from precursors in the environment. Given that this compound contains a reactive chloropropyl group and a nitrosourea core, its degradation products in soil and water would be of interest. The chloropropyl moiety could lead to specific degradation pathways and products that require characterization to assess their environmental impact and potential toxicity. Research into the environmental breakdown of such specific nitrosoureas is a necessary future step to ensure environmental safety as new analogues are developed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloropropyl)-1-nitrosourea, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis of nitrosoureas typically involves the reaction of urea derivatives with nitroso agents. For example, carmustine (a structurally similar nitrosourea) is synthesized via nitrosation of 1,3-bis(2-chloroethyl)urea using sodium nitrite under acidic conditions, achieving ~97% yield . For this compound, substituting 3-chloropropylamine as the alkylating agent could be explored. Key factors include maintaining low temperatures (0–5°C) to minimize decomposition, controlling pH (optimally pH 3–4), and using anhydrous solvents to prevent hydrolysis. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts like 1,3-bis(3-chloropropyl)urea .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodology : Reverse-phase HPLC coupled with UV detection (λ = 230–254 nm) is widely used for nitrosoureas due to their UV absorbance. For example, carmustine is quantified in plasma using a C18 column with a mobile phase of methanol:water (70:30) and a flow rate of 1 mL/min . Mass spectrometry (LC-MS/MS) offers higher sensitivity for trace analysis, particularly in tissue samples. Stability during analysis must be ensured by storing samples at -80°C and avoiding prolonged exposure to light .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology : Nitrosoureas degrade via hydrolysis and hydroxylation. Stability studies should assess half-life under varying conditions. For instance, carmustine decomposes rapidly at pH > 7 (t₁/₂ < 15 minutes at 37°C) but remains stable at pH 4–5 (t₁/₂ ~24 hours). Temperature also accelerates degradation; refrigerated (4°C) solutions retain >90% potency for 24 hours, whereas room temperature reduces this to <50% . Buffered solutions (e.g., citrate buffer) and lyophilized formulations are recommended for long-term storage.

Advanced Research Questions

Q. How does the chloroalkyl chain length (e.g., 3-chloropropyl vs. 2-chloroethyl) influence the alkylating activity and pharmacokinetics of nitrosourea compounds?

- Methodology : Chain length affects lipophilicity and DNA crosslinking efficiency. Compared to 2-chloroethyl derivatives (e.g., carmustine), 3-chloropropyl groups may enhance lipid solubility, potentially improving blood-brain barrier penetration. However, longer chains could reduce reactivity due to steric hindrance. Comparative studies should measure DNA alkylation rates (via comet assays or HPLC-ESI-MS) and plasma half-life in animal models. For example, methyl-CCNU (a 4-methylcyclohexyl derivative) shows prolonged half-life but reduced cytotoxicity compared to BCNU .

Q. What are the critical considerations when designing in vivo studies to assess the neurotoxic potential of this compound?

- Methodology : Neurotoxicity is a dose-limiting factor for nitrosoureas. Studies should monitor biomarkers like N-(2-hydroxy-3-butenyl)valine (HB-Val) in hemoglobin, which reflects exposure to alkylating agents . Dose-ranging experiments in rodents should evaluate cumulative toxicity (e.g., myelosuppression, cerebellar damage) using histopathology and behavioral assays. Pharmacokinetic parameters (AUC, Cmax) must correlate with toxicity endpoints to establish safe dosing regimens .

Q. How can researchers resolve discrepancies between in vitro cytotoxicity assays and in vivo tumor regression studies for this compound?

- Methodology : In vitro models often fail to replicate the tumor microenvironment. To address this:

- Use 3D tumor spheroids or co-cultures with stromal cells to mimic hypoxia and drug penetration barriers.

- Validate in vivo efficacy in orthotopic or patient-derived xenograft (PDX) models. For example, carmustine’s activity against glioblastoma is better predicted by PDX models than monolayer cultures .

- Analyze metabolite profiles (e.g., hydroxylated derivatives) in both systems, as metabolic activation differences may explain efficacy gaps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results regarding the mutagenicity of this compound in bacterial vs. mammalian assays?

- Methodology : Discrepancies arise due to differences in metabolic activation (e.g., bacterial assays lack cytochrome P450 enzymes). Use mammalian cell lines (e.g., V79 cells expressing human CYP3A4) for Ames test follow-ups. Additionally, assess DNA repair mechanisms; nitrosoureas may show lower mutagenicity in cells proficient in O⁶-alkylguanine-DNA alkyltransferase (AGT) . Quantify AGT activity in test systems to contextualize results.

Experimental Design Considerations

Q. What strategies optimize the stability of this compound in experimental formulations?

- Methodology :

- Lyophilization : Freeze-dried powders in amber vials under nitrogen atmosphere prevent hydrolysis.

- Buffering : Use citrate or phosphate buffers (pH 4–5) for aqueous solutions.

- Encapsulation : Liposomal or nanoparticle formulations can protect the compound from degradation and target tumor sites. For example, BCNU-loaded nanoparticles improve glioblastoma treatment efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.